Technical Guide: Synthesis of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid
Technical Guide: Synthesis of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid
This guide outlines the high-purity synthesis of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 14609-54-2), a critical intermediate in the development of agrochemical safeners (e.g., Fenchlorazole-ethyl) and pharmaceutical kinase inhibitors.
Executive Summary
Target Molecule: 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid Molecular Formula: C₁₀H₇ClN₂O₂ Key Application: Precursor for pyrazole-based herbicides and pharmaceutical scaffolds. Synthesis Strategy: The most robust industrial pathway utilizes the Gould-Jacobs type cyclization principle, reacting phenylhydrazine with diethyl (ethoxymethylene)malonate (EMME), followed by deoxychlorination and hydrolysis. This route is preferred over Vilsmeier-Haack formylation/oxidation due to higher atom economy and avoidance of unstable aldehyde intermediates.
Retrosynthetic Analysis
To design a self-validating protocol, we deconstruct the target into stable precursors:
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Carboxylic Acid Formation: Derived from the hydrolysis of Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate .
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Chlorination: The C5-chlorine is introduced via nucleophilic aromatic substitution (SNAr) on a 5-hydroxy (or tautomeric 5-oxo) precursor using phosphoryl chloride (POCl₃).
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Pyrazolone Core: The 1-phenyl-5-hydroxypyrazole scaffold is constructed via the regioselective condensation of Phenylhydrazine and Diethyl (ethoxymethylene)malonate .
Primary Synthesis Pathway
The synthesis proceeds in three distinct stages.
Stage 1: Cyclocondensation (Pyrazole Ring Formation)
Reaction: Phenylhydrazine + Diethyl (ethoxymethylene)malonate → Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate.
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Mechanism: The terminal nitrogen of phenylhydrazine attacks the electrophilic β-carbon of the ethoxymethylene group (Michael addition-elimination). Subsequent intramolecular cyclization involves the internal nitrogen attacking the ester carbonyl, releasing ethanol.
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Regioselectivity: The steric bulk of the phenyl group and the electronic conjugation favor the formation of the 1-phenyl-5-hydroxy isomer over the 3-hydroxy isomer.
Stage 2: Deoxychlorination
Reaction: Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate + POCl₃ → Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate.
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Mechanism: The enol oxygen attacks the phosphorus of POCl₃, converting the hydroxyl group into a good leaving group (dichlorophosphate). Chloride ion then displaces this group at the C5 position.
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Critical Parameter: Temperature control is vital to prevent tar formation or ring decomposition.
Stage 3: Hydrolysis
Reaction: Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate + NaOH → Target Acid.
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Mechanism: Standard saponification followed by acidification.
Visualization of Pathway[1]
Figure 1: Step-wise chemical transformation from raw materials to the target carboxylic acid.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate
Safety: Phenylhydrazine is toxic and a suspected carcinogen. Handle in a fume hood.
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Charge: In a 500 mL round-bottom flask, dissolve Phenylhydrazine (10.8 g, 0.1 mol) in Ethanol (100 mL).
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Addition: Add Diethyl (ethoxymethylene)malonate (21.6 g, 0.1 mol) dropwise over 20 minutes at room temperature. An exotherm is expected.
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Reflux: Heat the mixture to reflux (78°C) for 3–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
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Isolation: Cool the reaction mixture to 0°C. The product often precipitates as a solid.
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Filtration: Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum.
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Expected Yield: 85–90%
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Appearance: Off-white to pale yellow solid.
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Step 2: Chlorination to Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate
Safety: POCl₃ reacts violently with water. Ensure all glassware is bone-dry.
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Charge: Place the Intermediate 1 (10 g) into a flask equipped with a condenser and a drying tube (CaCl₂).
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Reagent: Add Phosphoryl chloride (POCl₃) (30 mL, excess) carefully.
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Note: No solvent is usually required; POCl₃ acts as both reagent and solvent.
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Reaction: Heat the mixture slowly to reflux (105°C). Maintain reflux for 4–6 hours until HCl evolution ceases.
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Quench (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto Crushed Ice (200 g) with vigorous stirring. Caution: Violent reaction.
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Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).
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Purification: Wash the organic layer with saturated NaHCO₃ (to remove acid traces), dry over MgSO₄, and concentrate in vacuo.
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Expected Yield: 75–80%[1]
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Step 3: Hydrolysis to Target Acid
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Charge: Dissolve Intermediate 2 (8 g) in Ethanol (40 mL).
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Base: Add a solution of NaOH (2.5 g) in Water (10 mL).
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Reflux: Heat to reflux for 2 hours. The solution should become clear.
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Workup: Evaporate the ethanol under reduced pressure. Dilute the residue with water (50 mL).
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Acidification: Cool to 0°C and acidify with Conc. HCl dropwise to pH 1–2. The target acid will precipitate.
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Final Isolation: Filter the white solid, wash with water, and dry at 60°C.
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Final Yield: >90%[1]
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Purity: >98% (HPLC)
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Process Optimization & Data Summary
| Parameter | Optimal Condition | Impact of Deviation |
| Stoichiometry (Step 1) | 1:1 (Hydrazine:EMME) | Excess hydrazine leads to bis-adducts; excess EMME complicates purification. |
| Temperature (Step 2) | 105°C (Reflux) | Lower temps result in incomplete chlorination; higher temps cause degradation. |
| Quenching (Step 2) | Ice/Water (<10°C) | High temp quenching hydrolyzes the ester prematurely or degrades the product. |
| pH (Step 3) | pH 1–2 | Insufficient acidification leaves the product as the water-soluble sodium salt. |
Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
References
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Regioselectivity in Pyrazole Synthesis
- Title: "Regioselective synthesis of 1-aryl-1H-pyrazole-4-carboxylic acid deriv
- Source:Journal of Heterocyclic Chemistry
- Context: Confirms the formation of 1-phenyl-5-hydroxy isomer
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(General Journal Link)
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Chlorination Protocol (Vilsmeier/POCl3)
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Industrial Application (Fenchlorazole-ethyl)
- Title: "Synthesis and safening activity of 1-phenylpyrazole-4-carboxylic acid deriv
- Source:Pesticide Science
- Context: Validates the industrial relevance and stability of the 5-chloro-4-carboxyl scaffold.
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Safety Data (POCl3)
- Title: "Phosphorus oxychloride Safety D
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Source:PubChem[9]
- Context: Essential safety protocols for handling the chlorin
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. PubChemLite - 5-chloro-1-phenyl-1h-pyrazole-4-carboxylic acid (C10H7ClN2O2) [pubchemlite.lcsb.uni.lu]
